![molecular formula C19H13ClFN3O5 B2497296 3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887902-07-0](/img/no-structure.png)
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex reactions and methodologies. For instance, fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines were synthesized by reacting pyrazolo[3,4-d][1,3]oxazine with various primary and secondary amines, showcasing the intricate steps involved in creating such compounds (Eleev, Kutkin, & Zhidkov, 2015). This example provides insight into the complexity and the specific conditions required for the synthesis of related chemical entities.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been elucidated through techniques such as X-ray crystallography, which offers detailed insights into the atomic arrangement and bonding patterns. For example, the crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined, highlighting the importance of structural analysis in understanding compound properties (Liu et al., 2016).
Chemical Reactions and Properties
The chemical behavior of such compounds under various conditions is crucial for their application. For example, reactions involving the synthesis of substituted amides and cyclization processes are foundational in creating pyrazolo and pyrimidine derivatives, which have significant biological activities (Talupur, Satheesh, & Chandrasekhar, 2021). Understanding these reactions helps in predicting the reactivity and stability of the compound.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are key to determining their practical applications. These characteristics are influenced by the molecular structure and the nature of substituents present in the compound. For instance, closely related compounds exhibit specific melting points and solubility profiles, which can be crucial for their application in pharmaceutical formulations (Jasinski, Golen, Samshuddin, Narayana, & Yathirajan, 2012).
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Research has led to the synthesis of various novel heterocyclic compounds, exploring the chemical reactivity and potential applications of complex molecules related to the compound . For example, the study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, demonstrating anti-inflammatory and analgesic activities, highlighting the utility of these compounds in drug discovery efforts aimed at finding new therapeutic agents (Abu‐Hashem et al., 2020).
Exploration of Biological Activities
Several studies have focused on evaluating the biological activities of synthesized compounds. For instance, compounds synthesized by Talupur et al. (2021) were characterized and evaluated for antimicrobial activities, demonstrating the potential of these molecules in the development of new antimicrobial agents (Talupur et al., 2021). Similarly, a study by Becan et al. (2008) screened novel thiazolopyrimidine derivatives for antitumor activities, identifying compounds with significant activity against human tumor cell lines, indicating their potential in cancer therapy (Becan et al., 2008).
Contribution to Drug Discovery
The synthesis and evaluation of the biological activities of these compounds contribute significantly to the field of drug discovery. For example, the development of fluorine-18-labeled 5-HT1A antagonists by Lang et al. (1999) showcases the application of such compounds in neuroimaging, providing insights into the functioning of the serotonin system in the brain (Lang et al., 1999).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide' involves the reaction of 3-chloro-4-fluoroaniline with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid to form an amide intermediate. This intermediate is then reacted with ethyl acetoacetate and urea to form the final product.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: 3-chloro-4-fluoroaniline is reacted with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide intermediate.", "Step 2: The amide intermediate is then reacted with ethyl acetoacetate and urea in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as ethanol to form the final product.", "Step 3: The final product is purified by recrystallization or column chromatography." ] } | |
Numéro CAS |
887902-07-0 |
Nom du produit |
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
Formule moléculaire |
C19H13ClFN3O5 |
Poids moléculaire |
417.78 |
Nom IUPAC |
3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H13ClFN3O5/c20-13-8-11(2-3-14(13)21)24-18(26)12(9-22-19(24)27)17(25)23-10-1-4-15-16(7-10)29-6-5-28-15/h1-4,7-9H,5-6H2,(H,22,27)(H,23,25) |
Clé InChI |
WPESNNHOMUKUFD-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)
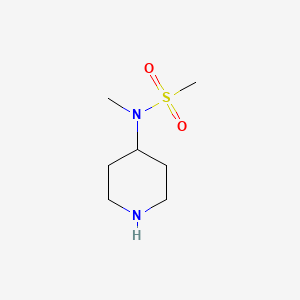

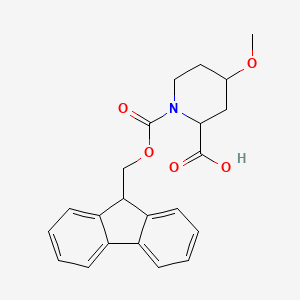
![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)
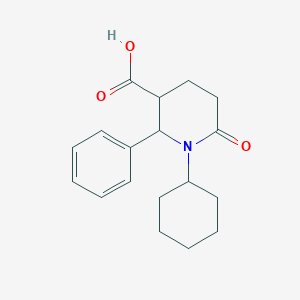
![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)
![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497228.png)
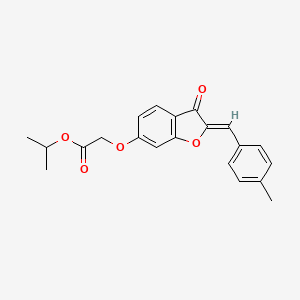
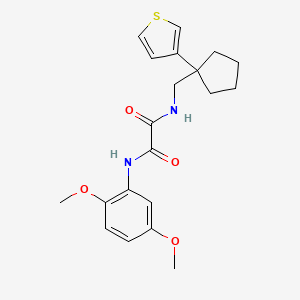
![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)
![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)
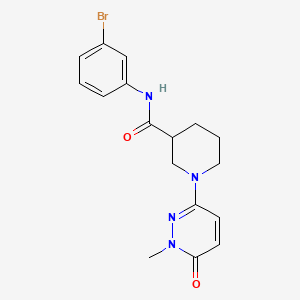
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)